tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate hydrochloride
Description
The compound tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate hydrochloride features a bicyclo[2.1.1]hexane scaffold with a 2-oxa (oxygen) heteroatom bridge, an aminomethyl substituent at position 1, and a tert-butyl carbamate group at position 4. Its hydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical applications, such as intermediates in drug synthesis or prodrug development.
Properties
Molecular Formula |
C11H21ClN2O3 |
|---|---|
Molecular Weight |
264.75 g/mol |
IUPAC Name |
tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C11H20N2O3.ClH/c1-9(2,3)16-8(14)13-10-4-11(5-10,6-12)15-7-10;/h4-7,12H2,1-3H3,(H,13,14);1H |
InChI Key |
FSFGBKKTBLEOCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(OC2)CN.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate hydrochloride typically involves the following key steps:
- Construction of the 2-oxabicyclo[2.1.1]hexane core.
- Introduction of the aminomethyl substituent at the 1-position of the bicyclic system.
- Protection of the primary amine as a tert-butyl carbamate (Boc protection).
- Conversion of the free base to the hydrochloride salt.
Each step requires specific reagents and conditions to ensure high yield and stereochemical integrity.
Construction of the 2-Oxabicyclo[2.1.1]hexane Core
Method: The 2-oxabicyclo[2.1.1]hexane framework can be synthesized via intramolecular cyclization reactions, often involving epoxide ring-opening or cycloaddition strategies.
- One common approach is the intramolecular nucleophilic attack of an alcohol or amine on an epoxide or halohydrin precursor to form the oxabicyclic ring.
- Photochemical [2+2] cycloadditions involving alkenes and oxygen-containing functionalities have also been reported for bicyclic oxetane synthesis.
Notes: The stereochemistry of the bicyclic system is critical and is controlled by the choice of starting materials and reaction conditions.
Introduction of the Aminomethyl Group
Method: The aminomethyl substituent at the 1-position is generally introduced by:
- Nucleophilic substitution of a suitable leaving group (e.g., halide) with a protected amine nucleophile.
- Reductive amination of an aldehyde or ketone precursor on the bicyclic ring using an amine source and a reducing agent (e.g., sodium triacetoxyborohydride).
Notes: Reductive amination is preferred for its mild conditions and selectivity, reducing side reactions and maintaining the bicyclic integrity.
Boc Protection of the Amine
Method: The primary amine is protected as a tert-butyl carbamate by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., triethylamine or sodium bicarbonate).
- This step prevents unwanted side reactions of the free amine in subsequent transformations.
- The Boc group is stable under a variety of conditions but can be removed under acidic conditions if needed.
Formation of the Hydrochloride Salt
Method: The free base tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate is converted to its hydrochloride salt by treatment with hydrogen chloride gas or by reaction with an aqueous solution of hydrochloric acid.
- This salt form improves the compound’s stability, solubility, and ease of handling.
- The hydrochloride salt is typically isolated by precipitation or crystallization.
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 2-Oxabicyclo[2.1.1]hexane core formation | Intramolecular cyclization or photochemical cycloaddition | Epoxide precursors, nucleophiles, UV light | Control of stereochemistry essential |
| Aminomethyl group introduction | Reductive amination or nucleophilic substitution | Aldehyde/ketone, amine, NaBH(OAc)3 or halide | Mild conditions preserve bicyclic system |
| Boc protection of amine | Carbamate formation | Di-tert-butyl dicarbonate, base (Et3N) | Protects amine functionality |
| Hydrochloride salt formation | Acid-base reaction | HCl gas or aqueous HCl | Improves stability and handling |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles; reactions can be conducted in polar solvents under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
tert-Butyl N-[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related bicyclic derivatives, focusing on key structural, physicochemical, and functional differences.
Structural Features
Key Observations :
- Ring Size : The [2.2.1]heptane system in introduces greater conformational flexibility compared to the strained [2.1.1]hexane framework.
- Functional Groups: The target’s aminomethyl and carbamate groups suggest utility as a protected amine intermediate, whereas carboxylic acid derivatives (e.g., ) may serve as synthetic precursors for conjugation.
Physicochemical Properties
Key Observations :
- Salt Form : Hydrochloride salts (target, ) improve water solubility, critical for bioavailability in drug formulations.
- logP Trends : The target’s logP (~1.5) balances lipophilicity for membrane permeability while retaining solubility, contrasting with the more polar carboxylic acid derivative (~0.8 logP) .
Biological Activity
Tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate hydrochloride is a synthetic compound that belongs to the class of bicyclic carbamates. Its unique structure, characterized by a bicyclo[2.1.1] framework, contributes to its potential biological activities, including interactions with various biological targets such as proteins and enzymes.
- Molecular Formula : C11H20N2O3
- Molecular Weight : 228.29 g/mol
- CAS Number : 2241138-06-5
The compound's structure facilitates its interaction with biological systems, which may lead to various therapeutic applications.
The mechanism of action for this compound involves its ability to bind to specific molecular targets within biological systems. This interaction can modulate the activity of enzymes and proteins, potentially influencing various biochemical pathways.
Biological Activity
Research has indicated that compounds containing the bicyclo[2.1.1] structure exhibit significant biological activity, including:
- Antiviral Properties : Some derivatives have shown potential antiviral activity, particularly against viruses like Zika and others in the flavivirus family.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which is crucial in developing therapeutic agents targeting enzyme dysregulation in diseases.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antiviral | Inhibitory effects on Zika virus | |
| Enzyme Inhibition | Potential inhibition of specific enzymes | |
| Bioisosteric Effects | Acts as a bioisostere for certain drug classes |
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
- Antiviral Activity Study : A recent study demonstrated that derivatives of bicyclic compounds exhibited significant antiviral properties against Zika virus, suggesting that similar structures could be further explored for their therapeutic potential .
- Enzyme Interaction Analysis : Research has shown that bicyclic carbamates can interact with specific enzyme active sites, leading to inhibition and modulation of enzyme activity, which is critical for developing new pharmaceuticals targeting metabolic disorders .
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for confirming the structural integrity of this compound?
- Methodological Answer : Use a combination of 1H and 13C NMR spectroscopy to resolve the bicyclo[2.1.1]hexane framework and substituent positions (e.g., aminomethyl and carbamate groups). IR spectroscopy can validate functional groups like the carbamate carbonyl (C=O stretch ~1700 cm⁻¹). For quantitative purity assessment, pair these with HPLC-UV/HRMS to detect impurities below 1% .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer : Synthesis typically involves multi-step protocols :
Ring formation : Cyclization of precursor alcohols or amines under acidic/basic conditions to form the 2-oxabicyclo[2.1.1]hexane core .
Functionalization : Introduce the aminomethyl group via nucleophilic substitution or reductive amination.
Carbamate protection : React with tert-butyl chloroformate in the presence of a base (e.g., K₂CO₃) in dichloromethane .
Purification is achieved via column chromatography (silica gel, gradient elution) or recrystallization .
Q. How should researchers assess the compound’s stability under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies :
- Prepare buffer solutions (pH 1–13).
- Incubate the compound at 37°C for 24–72 hours.
- Monitor degradation via HPLC-DAD and quantify by peak area reduction.
- Identify degradation products using LC-HRMS/MS .
Advanced Research Questions
Q. How can experimental design resolve contradictions in reported solubility data across studies?
- Methodological Answer :
- Standardize conditions : Use consistent solvent purity, temperature (e.g., 25°C ± 0.1°C), and pH.
- Quantitative methods : Employ gravimetric analysis (saturation shake-flask method) paired with UV-Vis spectrophotometry for low-solubility measurements.
- Statistical validation : Perform triplicate measurements with ANOVA to assess inter-lab variability .
Q. What strategies optimize the compound’s synthetic yield while minimizing by-products?
- Methodological Answer :
- Reaction optimization : Use a Design of Experiments (DoE) approach to test variables:
- Temperature (40–80°C), solvent polarity (DCM vs. THF), and base stoichiometry (1–2 eq).
- In-situ monitoring : Track reaction progress via FTIR or Raman spectroscopy to identify intermediate phases.
- By-product suppression : Add scavengers (e.g., molecular sieves for water-sensitive steps) .
Q. How can computational modeling predict the compound’s reactivity in biological systems?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., CNS receptors).
- MD simulations : Simulate ligand-receptor dynamics in explicit solvent (e.g., TIP3P water) for 100+ ns to assess binding stability.
- ADMET prediction : Apply SwissADME or pkCSM to forecast bioavailability, BBB penetration, and metabolic pathways .
Q. What experimental approaches validate the compound’s proposed mechanism of action in CNS drug development?
- Methodological Answer :
In vitro assays : Measure receptor binding affinity (e.g., radioligand displacement assays for dopamine/serotonin receptors).
Functional studies : Use patch-clamp electrophysiology to assess ion channel modulation.
In vivo models : Test behavioral effects in rodents (e.g., forced swim test for antidepressant activity) with dose-response profiling .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity between enantiomers?
- Methodological Answer :
- Chiral separation : Use chiral HPLC (e.g., Chiralpak IA column) to isolate enantiomers.
- Stereochemical confirmation : Validate absolute configuration via X-ray crystallography (SHELX refinement ) or electronic circular dichroism (ECD) .
- Dose-matched assays : Compare enantiomer activity in parallel assays to rule out batch variability .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
